

(3-Formyl-5-propoxypyhenyl)boronic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(3-Formyl-5-propoxypyhenyl)boronic acid
Cat. No.:	B1340252

[Get Quote](#)

Technical Guide: (3-Formyl-5-propoxypyhenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Formyl-5-propoxypyhenyl)boronic acid, with the CAS number 871125-80-3, is a multifunctional organic compound that holds significant potential in the fields of medicinal chemistry and materials science.^[1] Its structure incorporates three key functional groups: a boronic acid moiety, a formyl (aldehyde) group, and a propoxy group on a phenyl ring. This unique combination makes it a versatile building block for the synthesis of complex molecules. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The aldehyde functionality serves as a reactive handle for a variety of chemical transformations, including reductive amination and oxidation, while the propoxy group modulates the compound's lipophilicity and electronic properties.^[1] This guide provides a comprehensive overview of the known chemical properties, a general synthetic approach, and the potential applications of **(3-Formyl-5-propoxypyhenyl)boronic acid**.

Core Chemical Properties

Currently, detailed experimental data for **(3-Formyl-5-propoxyphenyl)boronic acid** is not extensively available in public literature. The following tables summarize the available computed data for the target compound and experimental data for structurally related analogs to provide a predictive overview of its physicochemical and spectroscopic properties.

Physicochemical Properties

Property	(3-Formyl-5-propoxyphenyl)boronic acid	3-Formylphenylboronic acid (Analog)	(3-Propoxyphenyl)boronic acid (Analog)
CAS Number	871125-80-3[1]	87199-16-4[2]	149557-18-6[3]
Molecular Formula	C ₁₀ H ₁₃ BO ₄ [4]	C ₇ H ₇ BO ₃ [2]	C ₉ H ₁₃ BO ₃ [3]
Molecular Weight	208.02 g/mol	149.94 g/mol [2]	180.01 g/mol [3]
Appearance	Predicted: White to off-white solid	Off-white powder[5]	Not specified
Melting Point	Not available	109-113 °C[5]	Not available
Boiling Point	Not available	Not available	Not available
Solubility	Predicted to be soluble in polar organic solvents like ethyl acetate, dichloromethane, and chloroform.[6] Low solubility in water is expected, a common characteristic of arylboronic acids.[7]	Soluble in most polar organic solvents.[8]	Not specified
pKa	Predicted to be in the range of 8-9, typical for arylboronic acids. [9]	~8.86 (experimental for phenylboronic acid)[9]	Not specified
Stability	Stable under normal conditions. Sensitive to hydrolysis, especially in aqueous solutions. The pinacol ester form is generally more stable for storage.[6]	Stable under normal conditions. May form anhydrides (boroxines) upon dehydration.[5]	Stable under normal conditions.

Spectroscopic Data

Spectroscopy	(3-Formyl-5-propoxyphenyl)boronic acid (Predicted/Computed)	3-Formylphenylboronic acid (Analog - Experimental)
¹ H NMR	<p>Predicted chemical shifts (ppm) in CDCl₃: Aromatic protons (δ 7.0-8.0), Aldehyde proton (δ ~10.0), Propoxy group protons (δ 4.0, 1.8, 1.0), Boronic acid protons (broad singlet, δ 5.0-8.0).</p>	<p>¹H NMR spectra are publicly available and show characteristic peaks for the aromatic, aldehyde, and boronic acid protons.[10]</p>
¹³ C NMR	<p>Predicted chemical shifts (ppm): Aromatic carbons (δ 110-160), Aldehyde carbon (δ ~190), Propoxy group carbons (δ ~70, 22, 10). The carbon attached to boron may not be observed or may be broad.</p>	<p>Spectra are available and show expected resonances.</p>
IR (Infrared)	<p>Predicted characteristic peaks (cm⁻¹): O-H stretch (boronic acid, broad, ~3300), C-H stretch (aromatic and aliphatic, ~3100-2800), C=O stretch (aldehyde, ~1700), C=C stretch (aromatic, ~1600, 1450), B-O stretch (~1350).</p>	<p>FT-IR spectra show characteristic peaks for the functional groups.[2]</p>
Mass Spectrometry	<p>Monoisotopic Mass: 208.09068 Da.[4] Predicted Collision Cross Section ([M+H]⁺): 142.8 Å².[4]</p>	<p>Exact Mass: 150.0488242 Da. [2]</p>
¹¹ B NMR	<p>A single broad resonance is expected in the range of δ 28-30 ppm, characteristic of a trigonal planar boronic acid. [11]</p>	<p>δ ~28 ppm.[11]</p>

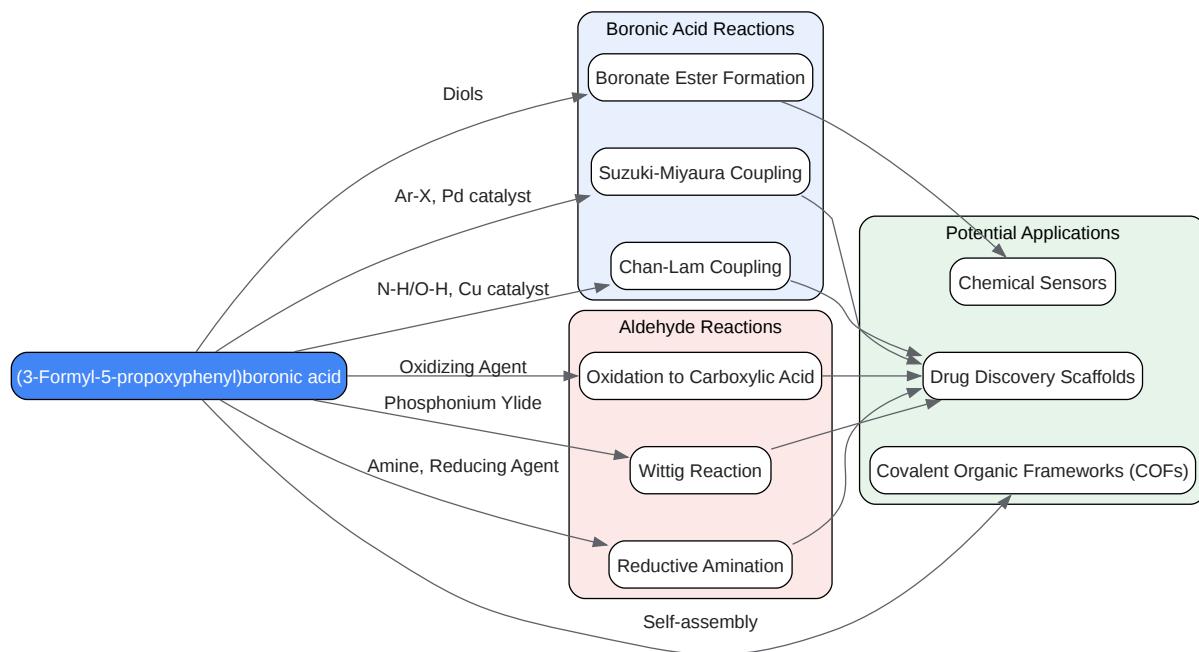
Experimental Protocols

General Synthesis of (3-Formyl-5-propoxyphenyl)boronic acid

A specific, detailed experimental protocol for the synthesis of **(3-Formyl-5-propoxyphenyl)boronic acid** is not readily available in the surveyed literature. However, a general and robust method for the synthesis of substituted phenylboronic acids involves the reaction of an organometallic reagent (derived from the corresponding aryl halide) with a borate ester, followed by hydrolysis. The aldehyde group requires protection during the formation of the organometallic intermediate to prevent its reaction.

Reaction Scheme:

Detailed Steps:


- Protection of the Aldehyde:
 - 3-Bromo-5-propoxybenzaldehyde is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent like toluene. The water formed is removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion, yielding the corresponding 1,3-dioxolane protected compound.
- Formation of the Organometallic Reagent:
 - Method A (Grignard Reagent): The protected aryl bromide is dissolved in an anhydrous ether solvent such as tetrahydrofuran (THF). Magnesium turnings are added, and the reaction is initiated (e.g., with a small crystal of iodine or by gentle heating). The reaction mixture is stirred until the magnesium is consumed, forming the Grignard reagent.
 - Method B (Organolithium Reagent): The protected aryl bromide is dissolved in an anhydrous ether solvent like THF or diethyl ether and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). An alkylolithium reagent, such as n-butyllithium, is added dropwise, and the mixture is stirred to allow for lithium-halogen exchange.
- Borylation:

- The freshly prepared organometallic reagent is cooled to -78 °C. A trialkyl borate, such as trimethyl borate or triisopropyl borate, is added dropwise. The reaction mixture is allowed to warm slowly to room temperature and stirred for several hours or overnight.
- Hydrolysis and Deprotection:
 - The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). This hydrolyzes the borate ester to the boronic acid and simultaneously removes the acetal protecting group. The mixture is stirred vigorously for a few hours to ensure complete deprotection.
- Work-up and Purification:
 - The product is extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure **(3-Formyl-5-propoxyphenyl)boronic acid**.

Visualizations

Synthetic Utility and Potential Reactions

The following diagram illustrates the key chemical transformations and potential applications of **(3-Formyl-5-propoxyphenyl)boronic acid**, highlighting its versatility as a synthetic intermediate.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways and applications of **(3-Formyl-5-propoxyphenyl)boronic acid**.

This technical guide provides a summary of the currently available information on **(3-Formyl-5-propoxyphenyl)boronic acid**. As a promising building block, further research into its experimental properties and applications is warranted to fully unlock its potential in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-Formyl-5-propoxyphenyl)boronic acid | 871125-80-3 | Benchchem [benchchem.com]
- 2. 3-Formylphenylboronic acid | C7H7BO3 | CID 2734356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3-Propoxyphenyl)boronic acid | C9H13BO3 | CID 3691230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-formyl-5-propoxyphenylboronic acid (C10H13BO4) [pubchemlite.lcsb.uni.lu]
- 5. 3-Formylphenylboronic acid = 95 87199-16-4 [sigmaaldrich.com]
- 6. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 7. DSpace [kuscholarworks.ku.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. 3-Formylphenylboronic acid(87199-16-4) 1H NMR [m.chemicalbook.com]
- 11. par.nsf.gov [par.nsf.gov]
- To cite this document: BenchChem. [(3-Formyl-5-propoxyphenyl)boronic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1340252#3-formyl-5-propoxyphenyl-boronic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com